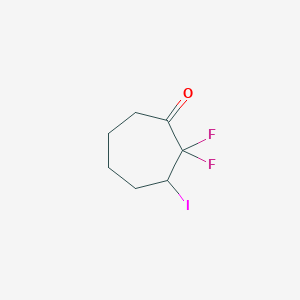

2,2-Difluoro-3-iodocycloheptan-1-one

Description

Significance of Fluorine in Contemporary Organic Synthesis

Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond make it a valuable element in molecular design. nih.gov The introduction of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov Consequently, a significant percentage of recently approved pharmaceuticals contain at least one fluorine atom. mdpi.com The growing importance of fluorinated compounds has spurred the development of novel and sophisticated synthetic methodologies for their preparation. nih.gov

Challenges and Opportunities in the Synthesis of Medium-Sized Carbocyclic Compounds

Medium-sized carbocyclic rings, comprising seven to eleven atoms, are prevalent in a variety of natural products with significant biological activity. However, their synthesis is notoriously challenging due to unfavorable entropic and enthalpic factors. researchgate.netmdpi.com Intramolecular cyclization reactions to form these rings are often plagued by competing side reactions and require high-dilution conditions to minimize intermolecular polymerization. researchgate.net

Overcoming these synthetic hurdles presents a significant opportunity for the exploration of new chemical space. mdpi.com The development of novel strategies, such as ring-expansion reactions and transition-metal-catalyzed cyclizations, has opened new avenues for the efficient construction of these complex scaffolds. researchgate.netmdpi.com The unique conformational flexibility of medium-sized rings allows them to interact with biological targets in ways that are not possible for smaller, more rigid structures.

The Unique Role of Geminal-Difluoro and Vicinal Halogenated Moieties in Molecular Design

The geminal difluoromethylene (CF2) group is a particularly interesting structural motif in medicinal chemistry. rsc.org It can act as a bioisostere for a carbonyl group or an ether linkage, influencing the molecule's electronic properties and conformational preferences. rsc.org The presence of a CF2 group can also enhance metabolic stability by blocking oxidation at the fluorinated carbon. rsc.org

The vicinal arrangement of a gem-difluoro group and another halogen, such as iodine, as seen in 2,2-Difluoro-3-iodocycloheptan-1-one, creates a highly functionalized and reactive scaffold. The carbon-iodine bond is relatively weak and can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. This feature makes such compounds valuable intermediates for the synthesis of complex molecular architectures.

Contextualizing this compound within Current Research Frontiers

While specific literature on this compound is not yet widely available, its structure places it at the intersection of several key research areas. Its synthesis would likely involve the challenging construction of a fluorinated seven-membered ring. A plausible synthetic approach could begin with the geminal difluorination of cycloheptanone (B156872), followed by a regioselective iodination at the α-position. The iodination of ketones is a well-established transformation, and various reagents and conditions can be employed to achieve this. researchgate.net

The resulting this compound would be a versatile building block for further synthetic elaboration. The presence of the ketone, the gem-difluoro group, and the iodine atom provides multiple handles for chemical modification. For instance, the ketone could be used for aldol (B89426) condensations or other carbonyl chemistry, while the carbon-iodine bond could be subjected to Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions.

The potential applications of this compound and its derivatives are likely to be in the field of medicinal chemistry. nih.govresearchgate.net The combination of the fluorinated medium-sized ring and the ability to introduce a wide range of substituents via the iodo group could lead to the discovery of novel therapeutic agents. researchgate.net The unique conformational properties of the seven-membered ring, influenced by the gem-difluoro group, could result in high binding affinity and selectivity for biological targets.

Below is a table summarizing the key structural features of this compound and their potential implications.

| Structural Feature | Potential Significance |

| Seven-Membered Carbocycle | Provides conformational flexibility, potentially enabling unique interactions with biological targets. |

| Geminal Difluoro Group | Can act as a carbonyl bioisostere, enhance metabolic stability, and influence local electronic properties. |

| Vicinal Iodine Atom | Serves as a versatile handle for post-synthetic modification via cross-coupling reactions, allowing for the creation of diverse molecular libraries. |

| Ketone Functionality | Offers a site for further chemical transformations, such as nucleophilic additions and aldol reactions. |

The following table outlines a hypothetical synthetic approach to this compound based on established organic reactions.

| Step | Reaction | Reagents and Conditions |

| 1 | Geminal Difluorination | Cycloheptanone with a suitable fluorinating agent (e.g., Deoxo-Fluor®, DAST). |

| 2 | α-Iodination | 2,2-Difluorocycloheptan-1-one with an iodinating agent (e.g., I2, NIS) under appropriate conditions (e.g., acid or base catalysis). |

The spectroscopic properties of this compound can be predicted based on its structure. The infrared (IR) spectrum would be expected to show a strong absorption for the carbonyl group (C=O) stretch, likely in the range of 1720-1740 cm⁻¹. libretexts.orglibretexts.org In the ¹³C NMR spectrum, the carbonyl carbon would appear significantly downfield, and the carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling. The ¹⁹F NMR spectrum would provide definitive evidence for the presence of the gem-difluoro group. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, and fragmentation patterns could provide further structural information. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-iodocycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2IO/c8-7(9)5(10)3-1-2-4-6(7)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFPFIRHCCPUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C(C1)I)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2,2 Difluoro 3 Iodocycloheptan 1 One and Analogous Structures

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2,2-difluoro-3-iodocycloheptan-1-one reveals several plausible pathways. The primary disconnections involve the carbon-fluorine and carbon-iodine bonds, as well as the formation of the cycloheptanone (B156872) core. A logical approach suggests that the geminal-difluoro moiety is installed on a pre-formed 3-iodocycloheptanone precursor. This precursor, in turn, could be derived from an α,β-unsaturated cycloheptenone via conjugate addition. The cycloheptenone itself can be accessed from cycloheptanone, which is formed through various ring-closure or ring-expansion strategies.

This leads to the following key retrosynthetic disconnections:

C-F Bond Formation: The final step is envisioned as the α,α-difluorination of a 3-iodocycloheptan-1-one precursor. This disconnection is strategic as fluorination methods for α-positions of ketones are well-established.

C-I Bond Formation: The 3-iodocycloheptanone intermediate can be disconnected via a conjugate addition of an iodide equivalent to cyclohept-2-en-1-one. This approach ensures the required β-positioning of the iodine relative to the carbonyl group.

Cycloheptanone Scaffold Formation: The cycloheptenone and the underlying cycloheptanone ring are disconnected back to acyclic precursors, which can be assembled using various cyclization or ring-expansion methodologies.

Approaches to the Cycloheptanone Scaffold

The construction of the seven-membered carbocyclic ring is a non-trivial synthetic challenge due to unfavorable entropic and enthalpic factors. Nevertheless, several robust methods have been developed. These can be broadly categorized into ring-expansion, cycloaddition, and ring-closure reactions.

Ring Expansion: A common strategy involves the one-carbon ring expansion of a readily available cyclohexanone (B45756) derivative. Diazoalkane-carbonyl homologations, for instance, can furnish seven-membered rings effectively.

Cycloaddition Reactions: Intermolecular or intramolecular cycloaddition reactions provide powerful routes to cycloheptane (B1346806) systems. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes are particularly efficient for constructing cycloheptenones directly.

Ring-Closing Reactions: Classical methods for forming the cycloheptanone ring involve the intramolecular cyclization of long-chain acyclic precursors. These include the Dieckmann condensation of diethyl suberate (B1241622) and the Thorpe-Ziegler condensation of suberonitrile, both of which require high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

| Method | Precursor Type | Key Reagents/Conditions | Advantages |

| Ring Expansion | Cyclohexanone | Diazoalkanes, Lewis Acids (e.g., Sc(OTf)₃) | Access to functionalized products. |

| [5+2] Cycloaddition | Vinylcyclopropane + Alkyne | Rhodium catalysts | High efficiency and rapid access to cycloheptenones. |

| Dieckmann Condensation | Diethyl suberate | Sodium ethoxide, high dilution | Classical, reliable method. |

| Thorpe-Ziegler Condensation | Suberonitrile | Strong base (e.g., sodium methylanilide) | High yields for ring closure. |

Introduction of the Geminal-Difluoro Functionality

The introduction of the C2-geminal difluoro group is a critical transformation. Based on the proposed retrosynthesis, this step involves the difluorination of the α-carbon of 3-iodocycloheptanone. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, facilitating their sequential replacement with fluorine via enolate intermediates. This transformation is typically accomplished using electrophilic fluorinating agents. The reaction proceeds first by monofluorination, and the resulting α-fluoroketone is then subjected to a second fluorination event to yield the α,α-difluoroketone. The electron-withdrawing nature of the first fluorine atom can influence the rate of the second fluorination.

Regioselective Installation of the Iodine Substituent

Achieving the correct regiochemistry for the iodine atom at the C3 position is crucial. Direct α-iodination of cycloheptanone would unfavorably place the iodine at C2. Therefore, a more sophisticated strategy is required. The conjugate addition (or Michael addition) to an α,β-unsaturated ketone is the most logical approach. libretexts.org The reaction of cyclohept-2-en-1-one with a suitable iodide nucleophile would form an enolate intermediate, which upon protonation, yields the desired 3-iodocycloheptan-1-one. This ensures that the iodine is installed at the β-carbon, which becomes the C3 position of the final target molecule. Various iodine sources can be employed, often in the presence of a Lewis or Brønsted acid catalyst to activate the enone system.

Fluorination Reagents and Techniques in Gem-Difluoroketone Synthesis

The synthesis of α,α-difluoroketones can be achieved through several methods, which are broadly classified as deoxofluorination strategies that replace a carbonyl oxygen, or electrophilic fluorination of ketone enolates. researchgate.netbrighton.ac.uk

Deoxofluorination Strategies for Ketones

Deoxofluorination involves the direct conversion of a carbonyl group (C=O) into a geminal difluoride group (CF₂). This method is a powerful tool for introducing difluoromethylene units. The most common reagents for this transformation are sulfur trifluoride derivatives.

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used deoxofluorinating agent that converts aldehydes and unhindered ketones into their corresponding gem-difluorides. enamine.netreddit.com The reaction mechanism involves the initial activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride (B91410) and subsequent elimination to form the difluoride. reddit.com However, DAST is thermally unstable and can be hazardous. commonorganicchemistry.com

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): Deoxo-Fluor is a more thermally stable alternative to DAST, offering a better safety profile. organic-chemistry.org It exhibits similar or, in some cases, superior reactivity for the deoxofluorination of ketones and other carbonyl-containing compounds. commonorganicchemistry.comorganic-chemistry.org

| Reagent | Chemical Formula | Key Characteristics |

| DAST | (C₂H₅)₂NSF₃ | Highly effective, but thermally unstable. |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable and safer than DAST, with similar reactivity. |

Electrophilic Fluorination Methodologies

Electrophilic fluorination is the most common method for synthesizing α,α-difluoroketones from ketone precursors. This approach utilizes reagents that act as a source of electrophilic fluorine ("F⁺"). The reaction proceeds via the formation of a ketone enol or enolate, which then attacks the electrophilic fluorine source. wikipedia.org Two successive fluorination steps are required to form the gem-difluoro product.

N-Fluorosulfonimides (e.g., NFSI): N-Fluorobenzenesulfonimide (NFSI) is a highly effective, crystalline, and stable electrophilic fluorinating agent. wikipedia.org It is widely used for the fluorination of a broad range of nucleophiles, including ketone enolates. Over-fluorination can sometimes be an issue, but conditions can be optimized to achieve high yields of the difluorinated product. cas.cn

Selectfluor® (F-TEDA-BF₄): Selectfluor is a cationic reagent, specifically 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is one of the most powerful and widely used electrophilic fluorinating agents due to its high reactivity, stability, and ease of handling. wikipedia.orgnih.gov It readily fluorinates silyl (B83357) enol ethers or enolates generated in situ to produce α,α-difluoroketones. researchgate.net

| Reagent | Acronym | Class | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | N-F Imide | Crystalline, stable, and highly effective for various substrates. |

| Selectfluor® | F-TEDA-BF₄ | Cationic N-F Salt | Highly reactive, stable, and easy to handle; widely applicable. |

Nucleophilic Fluorination Approaches

The introduction of fluorine atoms onto a carbonyl compound can be achieved through nucleophilic fluorination. This typically involves the reaction of an enol or enolate with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose. sapub.orgscispace.comresearchgate.net The mechanism of fluorination with Selectfluor® is proposed to involve the attack of an enol or enolate on the electrophilic fluorine atom of the reagent. sapub.orgscispace.com The reactivity of the ketone substrate towards fluorination is influenced by both steric and electronic factors. scispace.comresearchgate.net For instance, in cyclic β-diketones where the enol form is readily accessible, fluorination can proceed at room temperature, though this can sometimes lead to difluorination. sapub.orgscispace.com

Another approach involves the use of iodotoluene difluoride in the presence of a Lewis acid like BF3·OEt2 and a fluoride source such as Et3N·HF. This method is effective for the fluorination of silyl enol ethers derived from ketones. researchgate.net

| Reagent | Substrate | Conditions | Outcome |

| Selectfluor® | Cyclic β-diketones | Room Temperature | Mono- or difluorination |

| Iodotoluene difluoride / BF3·OEt2 / Et3N·HF | Silyl enol ethers of ketones | Not specified | α-Fluoroketones |

| Iodosylarenes / TEA·5HF | Acetophenone derivatives | Mild conditions | α-Fluoroketones organic-chemistry.org |

Difluorocarbene Precursors and Cycloaddition Reactions

Difluorocarbene (:CF2) is a versatile intermediate for the synthesis of gem-difluoro compounds. It can be generated from various precursors, such as trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) with a catalytic amount of sodium iodide (NaI). organic-chemistry.org This method allows for the in situ generation of difluorocarbene under controlled conditions, which can then react with a suitable alkene in a [2+1] cycloaddition to form a difluorocyclopropane ring. organic-chemistry.org This approach has been successfully applied to a broad range of alkenes, including cyclic alkenes, with high yields. organic-chemistry.org

The resulting gem-difluorocyclopropane can then undergo ring expansion to form a larger carbocycle. For example, gem-difluorocyclopropyl ketones have been shown to undergo ring expansion to produce 3-fluorofurans. rsc.org While not directly forming a cycloheptanone, this demonstrates the principle of ring expansion from a difluorocyclopropane precursor. The synthesis of gem-difluorocyclopropyl ketones can be achieved through the cycloaddition of difluorocarbene to α,β-unsaturated aldehydes and ketones. nih.gov

| Difluorocarbene Precursor | Alkene/Alkyne Substrate | Reaction Type | Product |

| TMSCF3 / NaI | Cyclic alkenes | [2+1] Cycloaddition | gem-Difluorocyclopropanes organic-chemistry.org |

| Not specified | α,β-Unsaturated ketones | [1+2] Cycloaddition | gem-Difluorocyclopropyl ketones nih.gov |

Iodination Methodologies for Cyclic Ketones and Alkanes

The introduction of an iodine atom at the α-position to a carbonyl group is a key step in the synthesis of the target molecule. Several methods are available for the iodination of cyclic ketones.

Direct Iodination Strategies

Direct α-iodination of ketones can be accomplished using molecular iodine in the presence of a suitable promoter. One effective system involves the use of copper(II) oxide (CuO) and iodine in methanol. organic-chemistry.org This method proceeds under neutral conditions and is applicable to a wide range of aromatic and aliphatic ketones. organic-chemistry.orgresearchgate.net The proposed mechanism suggests that CuO facilitates the formation of the active iodonium (B1229267) species (I+). organic-chemistry.org

Another approach utilizes elemental iodine in the presence of an N-F reagent like Selectfluor® as an iodination mediator in methanol. organic-chemistry.org This method allows for the selective introduction of an iodine atom at the α-carbonyl position of various aryl alkyl ketones. organic-chemistry.org

| Reagent System | Substrate | Conditions | Yield |

| I2 / CuO | Aromatic ketones | Methanol, reflux | High organic-chemistry.org |

| I2 / Selectfluor® | Aryl alkyl ketones | Methanol | Not specified organic-chemistry.org |

Iodine Incorporation via Halogen Exchange

The Finkelstein reaction provides a classic method for the synthesis of iodoalkanes through the exchange of another halogen (typically chlorine or bromine) with iodide. manac-inc.co.jp This SN2 reaction is commonly used for iodination. For α-bromoketones, halogen exchange can be carried out by heating with potassium iodide (KI) in acetic acid. manac-inc.co.jp This method can be applied to cyclic α-haloketones to furnish the corresponding α-iodoketones.

Hypervalent Iodine Chemistry in Halogenation

Hypervalent iodine reagents are powerful oxidizing agents that can be used to functionalize the α-position of carbonyl compounds. wikipedia.org These reagents, such as iodosylbenzene (PhIO) and Koser's reagent (PhI(OTs)OH), react with enolizable carbonyl compounds to form an iodine(III) enolate intermediate. wikipedia.org This intermediate can then be attacked by a nucleophile, leading to α-functionalization. wikipedia.org

For the purpose of iodination, a system involving an in situ generated IOAc species from the reaction of PhI(OAc)2 and I2 has been used for the directed iodination of C(sp³)–H bonds. nih.gov The use of hypervalent iodine reagents in combination with a Lewis acid like BF3·OEt2 has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones, proceeding through an α-C-bound hypervalent iodine intermediate. nih.gov A similar strategy could potentially be adapted for iodination.

| Hypervalent Iodine Reagent | Reaction Type | Key Intermediate |

| PhI(OAc)2 / I2 | Directed C(sp³)–H iodination | IOAc species nih.gov |

| PhI(OAc)2 / BF3·OEt2 | α-Acetoxylation of cyclic ketones | α-C-bound hypervalent iodine species nih.gov |

Ring Formation and Expansion Strategies for Medium-Sized Ketones

The construction of the seven-membered cycloheptanone ring is a significant challenge in the synthesis of the target molecule. Several strategies can be employed for the formation of medium-sized rings.

One common approach is ring expansion, where a smaller, more readily available ring is enlarged. For instance, cycloheptane-1,3-dione (B75613) can be prepared from cyclopentanone (B42830) via a [2+2] cycloaddition with dichloroketene, followed by a retro-aldol reaction. acs.org Another one-carbon ring expansion strategy involves the conversion of a cyclic ketone to its trimethylsilyl enol ether, followed by cyclopropanation and subsequent ring opening. orgsyn.org This method has been used to convert cyclohexanone to 2-cyclohepten-1-one. orgsyn.org

The formation of seven-membered rings can be challenging due to unfavorable kinetics and thermodynamics compared to the formation of five- or six-membered rings. acs.org Therefore, careful selection of the cyclization or ring-expansion strategy is crucial. acs.org

| Starting Material | Ring Expansion Strategy | Product |

| Cyclopentanone | [2+2] Cycloaddition with dichloroketene, then retro-aldol | Cycloheptane-1,3-dione acs.org |

| Cyclohexanone | Silyl enol ether formation, cyclopropanation, ring opening | 2-Cyclohepten-1-one orgsyn.org |

Cyclization Reactions for Seven-Membered Rings

The construction of seven-membered rings is often more challenging than that of their five- and six-membered counterparts due to unfavorable entropic factors and potential transannular interactions. nih.gov Nevertheless, a variety of cyclization strategies have been developed to overcome these hurdles.

One powerful approach is the [4+3] cycloaddition reaction, which involves the combination of a four-carbon (4π) diene system with a three-carbon (2π) allyl cation equivalent to directly form a seven-membered ring. illinois.edu Oxyallyl cations, generated from precursors like α-haloketones, have proven to be effective dienophiles in these reactions, reacting with dienes such as furans, pyrroles, and cyclopentadienes to furnish bicyclic systems that can be further elaborated into cycloheptanones. illinois.edu

Intramolecular reactions provide another critical avenue to seven-membered rings. For instance, intramolecular aldol (B89426) condensations, Dieckmann cyclizations of appropriately substituted dinitriles or diesters, and ring-closing metathesis (RCM) of diene precursors are established methods for forming carbocycles of this size. Recent advancements have also demonstrated enantiocontrolled cyclization processes to create chiral seven-membered rings. youtube.comyoutube.com For example, the intramolecular cyclization of a biaryl sulfonamide can be achieved under basic conditions to form a dibenzoazepinone, a seven-membered heterocyclic ring, with high selectivity and no formation of oligomeric byproducts. youtube.com

Ring-Expansion Methodologies

Ring-expansion reactions offer a strategic advantage by bypassing the entropic penalties associated with large-ring cyclizations. nih.gov These methods typically start with more readily available five- or six-membered ring precursors.

A classic example is the Tiffeneau-Demjanov rearrangement, where a β-amino alcohol on a cyclohexane (B81311) ring can be diazotized to induce a one-carbon ring expansion to a cycloheptanone. More contemporary methods leverage transition metals or hypervalent iodine reagents. For instance, the oxidative rearrangement of 1-vinylcycloalkanols mediated by a hypervalent iodine reagent like PhI(OH)OTs (HTIB) provides a metal-free pathway to seven- and eight-membered ring carbocycles and heterocycles. nih.gov

Recently, a novel gem-difluorinative ring-expansion of methylenecycloalkanes has been developed using iodine(III) species. chemrxiv.org This method allows for the direct incorporation of a difluoromethylene group during the ring expansion process, which would be highly relevant for the synthesis of structures like 2,2-difluorocycloheptanones. The reaction is rapid and has been shown to be scalable. chemrxiv.org This strategy builds on earlier work involving thallium(III)-oxidized rearrangements of methylenecycloalkanes to produce ring-enlarged cycloalkanones. chemrxiv.org

| Methodology | Precursor | Key Reagents | Product | Reference |

| [4+3] Cycloaddition | Diene and α-haloketone | Lewis Acid / Metal | Seven-membered ring | illinois.edu |

| Intramolecular Cyclization | Diaryl sulfonamide | Base | Dibenzoazepinone | youtube.com |

| Oxidative Rearrangement | 1-Vinylcycloalkanol | HTIB (PhI(OH)OTs) | Ring-expanded ketone | nih.gov |

| gem-Difluorinative Ring-Expansion | Methylenecycloalkane | Iodine(III) oxidant | gem-Difluoro cycloalkanone | chemrxiv.org |

Photoredox Catalysis in Cyclic Ketone Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of organic molecules under mild conditions. chemrxiv.orgmdpi.comresearchgate.netresearchgate.net For cyclic ketones, this technology enables the direct activation of C-H bonds, facilitating the introduction of various substituents at the α- or β-positions.

The α-functionalization of cyclic ketones can be achieved through the generation of an enamine or enolate intermediate, which is then oxidized via single-electron transfer (SET) to a photocatalyst. The resulting radical can couple with a variety of radical partners. For instance, the direct α-arylation of unactivated cyclic ketones with aryl halides has been accomplished using green-light-mediated photoredox catalysis with an acridinium (B8443388) photocatalyst. chemrxiv.orgresearchgate.netresearchgate.net This approach forges a C(sp²)-C(sp³) bond under mild conditions and is scalable. chemrxiv.org

Similarly, β-functionalization, a traditionally challenging transformation, can be realized by merging photoredox catalysis with organocatalysis. nih.gov In this synergistic approach, a β-enaminyl radical is generated from the ketone and a secondary amine catalyst. Concurrently, a radical species is generated from a precursor via photocatalytic reduction. The selective coupling of these two radicals leads to the formation of γ-hydroxyketones. nih.gov These photoredox strategies could be envisioned for the late-stage introduction of substituents to a pre-formed 2,2-difluorocycloheptanone core.

| Functionalization | Catalysis Type | Key Intermediates | Transformation | Reference |

| α-Arylation | Photoredox Catalysis | Enamine, Aryl Radical | C(sp³)-H to C-Aryl Bond | chemrxiv.orgresearchgate.netresearchgate.net |

| β-Functionalization | Photoredox & Organocatalysis | β-Enaminyl Radical, Ketyl Radical | C(sp³)-H to C-C Bond | nih.gov |

Stereoselective Synthesis of Fluorinated and Iodinated Cyclic Ketones

The synthesis of this compound requires precise control over the stereocenter at the C3 position. This necessitates the use of stereoselective synthetic methods.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents. For the α-functionalization of ketones, both metal-based and organocatalytic systems have been developed. For example, the enantioselective fluorination of β-ketoesters has been accomplished using chiral palladium complexes and fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.gov Organocatalysts, such as chiral primary amines, have also been successfully employed for the enantioselective α-fluorination of β-dicarbonyl compounds using Selectfluor. organic-chemistry.org

The asymmetric iodination of aldehydes to form optically active α-iodoaldehydes has been achieved using N-iodosuccinimide (NIS) catalyzed by a chiral bifunctional amino alcohol. organic-chemistry.org Similar principles can be applied to ketones. Furthermore, cooperative photobiocatalysis, which combines enzymes and photoredox catalysts, has been used for the highly enantioselective radical α-alkylation of aldehydes with α-iodoketones, demonstrating a powerful strategy for stereocontrolled C-C bond formation adjacent to an iodine-bearing carbon. acs.org

Diastereoselective synthesis is crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction. For example, the diastereoselective fluorination of cyclic ketones that already possess a stereocenter can be controlled by the choice of a chiral catalyst. nih.gov Highly diastereoselective aldol reactions of lactate-derived α'-halo α-silyloxy ketones have also been reported, providing access to highly functionalized structures. nih.gov

Chiral Auxiliary and Catalyst-Controlled Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.org Oxazolidinones, popularized by Evans, are a well-known class of chiral auxiliaries used to control the stereochemistry of aldol and alkylation reactions of carbonyl compounds. wikipedia.orgblogspot.com The substrate is first converted to an imide with the oxazolidinone; the bulky substituents on the auxiliary then block one face of the corresponding enolate, forcing an incoming electrophile to attack from the opposite face with high diastereoselectivity. wikipedia.orgblogspot.com

| Strategy | Principle | Example Application | Key Feature | Reference |

| Enantioselective Catalysis | Chiral catalyst creates a chiral environment | Asymmetric α-fluorination of β-ketoesters | Direct formation of enantiopure product | nih.gov |

| Diastereoselective Synthesis | An existing stereocenter directs the formation of a new one | Fluorination of a substituted cyclic ketone | Control of relative stereochemistry | nih.gov |

| Chiral Auxiliary | Temporary chiral group directs stereoselectivity | Evans oxazolidinone for asymmetric alkylation | High diastereoselectivity, auxiliary is removable | wikipedia.orgblogspot.com |

| Catalyst-Controlled Synthesis | Chiral catalyst overrides substrate's inherent facial bias | Chiral iodine(III) reagent for α-tosyloxylation | Avoids auxiliary attachment/removal steps | researchgate.net |

Sophisticated Spectroscopic and Analytical Characterization Methodologies for Fluorine and Iodine Containing Cyclic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure of a compound. researchgate.net For a molecule like 2,2-Difluoro-3-iodocycloheptan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural confirmation and to assess sample purity.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. researchgate.net For this compound, the spectrum would display signals corresponding to the nine protons on the cycloheptyl ring.

Chemical Shift: The protons on the carbon adjacent to the carbonyl group (C7) and the carbon bearing the iodine atom (C3) are expected to be the most deshielded, appearing further downfield. Protons on C3 will be significantly deshielded due to the electronegativity of the adjacent iodine atom. Protons on the carbons alpha to the carbonyl group (C7-H₂) are typically found in the range of δ 2.2-2.5 ppm in a standard cycloheptanone (B156872). chemicalbook.com The single proton on C3 (C3-H) would likely appear as a multiplet at a significantly downfield-shifted position due to the deshielding effect of the iodine atom. The remaining methylene protons (on C4, C5, and C6) would appear as complex, overlapping multiplets in the more upfield region of the spectrum, typically between δ 1.5 and 2.0 ppm.

Integration: The relative areas under each signal would correspond to the number of protons giving rise to that signal. For instance, the signal for the C3 proton would integrate to one, while signals for the various methylene groups would each integrate to two.

Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons would lead to complex splitting patterns (multiplets). The C3 proton would be coupled to the two protons on C4, likely resulting in a doublet of doublets or a triplet, depending on the coupling constants. The protons on C4, C5, C6, and C7 would all show complex splitting due to coupling with their neighbors.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 4.0 - 4.5 | Multiplet (m) |

| H₂-4 | 2.0 - 2.8 | Multiplet (m) |

| H₂-5 | 1.5 - 2.0 | Multiplet (m) |

| H₂-6 | 1.5 - 2.0 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. youtube.com In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals would be expected, one for each carbon atom in the ring.

Chemical Shift: The carbonyl carbon (C1) would be the most deshielded, appearing significantly downfield (typically δ > 200 ppm for ketones). acs.org The carbon atom bonded to the two fluorine atoms (C2) would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and would be shifted downfield into the approximate range of δ 115-125 ppm. The carbon bearing the iodine atom (C3) would have a characteristic upfield shift compared to an unsubstituted carbon, typically appearing in the δ 20-40 ppm range. The remaining methylene carbons (C4, C5, C6, C7) would appear in the typical aliphatic region (δ 20-50 ppm). chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from C-F Coupling) |

|---|---|---|

| C-1 (C=O) | 205 - 215 | Singlet (s) |

| C-2 (CF₂) | 115 - 125 | Triplet (t) |

| C-3 (CHI) | 20 - 40 | Singlet (s) |

| C-4 (CH₂) | 30 - 45 | Singlet (s) |

| C-5 (CH₂) | 25 - 35 | Singlet (s) |

| C-6 (CH₂) | 25 - 35 | Singlet (s) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing organofluorine compounds. huji.ac.il It provides information on the number and electronic environment of fluorine atoms in a molecule. alfa-chemistry.com

Chemical Shift: For this compound, the two fluorine atoms at the C2 position are chemically equivalent. Therefore, a single resonance signal would be expected in the ¹⁹F NMR spectrum. Geminal difluoro groups adjacent to a carbonyl typically appear in a specific region of the spectrum. The chemical shift would be influenced by the electron-withdrawing ketone group and the nearby iodine atom.

Multiplicity: This ¹⁹F signal would be split by the adjacent protons. Coupling to the single proton on C3 (³JHF) and potentially longer-range coupling to the protons on C7 would result in a complex multiplet. Proton-decoupling experiments can be performed to simplify this signal to a singlet, confirming that both fluorine atoms are in the same chemical environment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. weebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons. For example, a cross-peak would connect the signal for the C3 proton with the signals for the C4 protons, and the C4 protons with the C5 protons, and so on, allowing for the mapping of the entire proton connectivity around the ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.com The HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton resonance to its corresponding carbon resonance in the ¹³C NMR spectrum. This is invaluable for confirming the assignments of the methylene groups in the cycloheptanone ring. youtube.compressbooks.pub Quaternary carbons, like the carbonyl C1 and the difluorinated C2, would not appear in an HSQC spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments. tandfonline.com For this compound (C₇H₉F₂IO), HRMS would be used to confirm its molecular formula.

Molecular Ion Peak (M⁺): The calculated exact mass of C₇H₉F₂IO is approximately 289.9662 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the compound's identity.

Fragmentation Patterns: In the mass spectrometer, the molecular ion can fragment in predictable ways. wikipedia.orgmetwarebio.com For this compound, characteristic fragmentation patterns would include:

Loss of Iodine: A very common fragmentation pathway for iodo-compounds is the cleavage of the C-I bond, which is relatively weak. This would result in a prominent peak at [M - I]⁺, corresponding to the C₇H₉F₂O⁺ fragment.

Alpha-Cleavage: Ketones often undergo cleavage at the bonds adjacent to the carbonyl group. libretexts.org This could lead to the loss of alkyl or halogenated fragments.

Loss of HF: Elimination of hydrogen fluoride (B91410) (HF) from the molecular ion is another possible fragmentation pathway for fluorinated compounds.

Predicted HRMS Fragmentation Data

| Fragment Ion Formula | Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₇H₉F₂IO]⁺ | Molecular Ion (M⁺) | 289.9662 |

| [C₇H₉F₂O]⁺ | Loss of Iodine radical (•I) | 163.0565 |

| [C₆H₆F₂O]⁺ | Alpha-cleavage and rearrangement | 132.0381 |

Note: The relative abundance of these fragments would depend on the ionization technique and energy used.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation patterns observed provide valuable insights into the molecule's structure.

For this compound, the fragmentation in MS/MS is influenced by the presence of the halogen atoms and the carbonyl group. researchgate.net The initial ionization would likely produce a molecular ion [M]+• or a protonated molecule [M+H]+, depending on the ionization technique used. Subsequent fragmentation could proceed through several pathways:

Loss of Iodine: A common fragmentation pathway for iodine-containing organic compounds is the homolytic or heterolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (•I) or an iodide ion (I-). researchgate.net

Loss of HF: The presence of fluorine atoms allows for the potential elimination of hydrogen fluoride (HF), particularly if there are adjacent hydrogen atoms.

Ring Cleavage: The cycloheptanone ring can undergo various cleavage reactions, often initiated by the carbonyl group. The positions of the fluorine and iodine atoms would direct the fragmentation, leading to characteristic product ions.

Hypothetical MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

| [M+H]+ | Loss of I | [M+H - I]+ | C7H9F2O+ |

| [M+H]+ | Loss of HI | [M+H - HI]+ | C7H8F2O |

| [M+H]+ | Loss of CO | [M+H - CO]+ | C6H9F2I+ |

| [M+H]+ | Loss of C2H2F2 | [M+H - C2H2F2]+ | C5H7IO+ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing halogenated organic compounds. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In the context of synthesizing or analyzing this compound, LC-MS can be employed to:

Identify and Quantify the Target Compound: By using a suitable chromatographic column and mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. nih.gov The mass spectrometer then provides confirmation of the compound's identity based on its mass-to-charge ratio.

Detect Isomers: Different isomers of the target compound, if present, can often be separated chromatographically and distinguished by their mass spectra. nih.gov

Monitor Reaction Progress: LC-MS can be used to track the formation of the product and the consumption of reactants over time.

A reverse-phase HPLC method could be developed for the separation, and coupling this to a high-resolution mass spectrometer would allow for the accurate mass determination of the components in a mixture. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. youtube.com For this compound, the IR spectrum would be characterized by several key absorption bands:

C=O Stretch: The carbonyl group of the cycloheptanone ring will exhibit a strong absorption band. The exact position of this band can be influenced by the adjacent electronegative fluorine atoms, which may cause a shift to a higher wavenumber (typically > 1715 cm⁻¹) compared to a simple cycloheptanone.

C-F Stretch: The carbon-fluorine bonds will give rise to strong absorption bands in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) may result in two distinct stretching vibrations.

C-I Stretch: The carbon-iodine bond will have a stretching vibration at a much lower frequency, typically in the range of 500-600 cm⁻¹.

C-H Stretch: The stretching vibrations of the C-H bonds in the cycloheptane (B1346806) ring will appear in the region of 2850-3000 cm⁻¹. youtube.com

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1720 - 1740 | Strong |

| C-F | Stretch | 1050 - 1150 | Strong |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

| C-I | Stretch | 500 - 600 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. libretexts.org For this compound, Raman spectroscopy would be advantageous for observing:

C-C Backbone Vibrations: The vibrations of the cycloheptane ring structure would be visible in the Raman spectrum.

C-I Stretch: The carbon-iodine bond, being relatively non-polar, may show a more intense signal in the Raman spectrum compared to the IR spectrum.

Symmetric C-F₂ Stretch: The symmetric stretching vibration of the gem-difluoro group would be Raman active.

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov For a chiral molecule like 3-iodocycloheptan-1-one (assuming the iodine introduces a chiral center), X-ray crystallography of a single crystal of this compound would provide unambiguous information about:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation of the Cycloheptane Ring: The preferred conformation of the seven-membered ring in the solid state.

Relative and Absolute Stereochemistry: The spatial arrangement of the atoms, including the stereochemistry at the carbon bearing the iodine atom.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as halogen bonding.

Due to the lack of publicly available crystallographic data for this specific compound, a hypothetical unit cell data table is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.6 |

| Z | 4 |

Advanced Chromatographic Techniques for Separation and Quantification

Beyond standard LC, several advanced chromatographic techniques are crucial for the comprehensive analysis of halogenated compounds like this compound. chromatographyonline.comresearchgate.net

Gas Chromatography (GC): For volatile and thermally stable halogenated compounds, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separation and identification. chromatographyonline.com The use of capillary columns with various stationary phases allows for the high-resolution separation of complex mixtures. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC is a technique that uses a supercritical fluid as the mobile phase. It can be particularly effective for the separation of chiral compounds and can be a "greener" alternative to normal and reversed-phase HPLC. acs.org

Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides significantly enhanced peak capacity and resolution compared to single-column GC. chromatographyonline.com This technique could be employed to separate isomers and closely related impurities that may be present in a sample of this compound. chromatographyonline.com

These advanced techniques, often used in conjunction with sensitive detectors like mass spectrometers or electron capture detectors (ECD), are essential for ensuring the purity and accurate quantification of this compound in various matrices.

Computational Chemistry and Theoretical Insights into 2,2 Difluoro 3 Iodocycloheptan 1 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 2,2-Difluoro-3-iodocycloheptan-1-one, these methods can predict the most stable arrangements of atoms and how the molecule is likely to interact with other chemical species.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations can be employed to determine the relative stabilities of its various conformers and to probe the electronic influence of the gem-difluoro and iodo substituents.

The presence of the bulky iodine atom at the C3 position and the two fluorine atoms at the C2 position introduces significant steric and electronic perturbations to the cycloheptanone (B156872) ring. DFT calculations would likely reveal a preference for a twisted-chair conformation, which is a common low-energy conformation for cycloheptane (B1346806) derivatives. The relative energies of different conformers, such as boat and chair forms, can be calculated to understand the conformational landscape.

Interactive Table: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method | Basis Set |

| Twist-Chair | 0.00 | C1-C2-C3-C4: ~55 | B3LYP | 6-311+G(d,p) |

| Chair | 1.5 - 2.5 | C1-C2-C3-C4: ~60 | B3LYP | 6-311+G(d,p) |

| Twist-Boat | 3.0 - 4.0 | C1-C7-C6-C5: ~80 | B3LYP | 6-311+G(d,p) |

| Boat | 4.5 - 5.5 | C3-C4-C5-C6: ~0 | B3LYP | 6-311+G(d,p) |

Note: The data in this table is representative and intended to illustrate the expected outcomes of DFT calculations based on general principles of conformational analysis of substituted cycloheptanones.

Molecular orbital (MO) theory provides insights into the distribution of electrons within a molecule and is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms. The LUMO is likely to be a π* orbital associated with the carbonyl group, with some contribution from the σ* orbitals of the C-F and C-I bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The presence of the electronegative fluorine atoms will lower the energy of the σ orbitals, while the more polarizable iodine atom will raise the energy of the HOMO, potentially making the molecule more susceptible to nucleophilic attack at the iodine or electrophilic attack at the carbonyl oxygen.

Conformational Analysis and Ring Dynamics Simulations

The seven-membered ring of cycloheptanone is conformationally flexible. The introduction of bulky and electronegative substituents like iodine and fluorine atoms significantly influences this flexibility and the preferred conformations.

While quantum chemical calculations are accurate, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular mechanics force fields, which are sets of empirical energy functions, are used in molecular dynamics (MD) simulations to model the movement of atoms in a molecule over time.

MD simulations of this compound can provide a detailed picture of its conformational landscape and the transitions between different conformers. These simulations can reveal the most populated conformational states and the energy barriers for interconversion between them.

Interactive Table: Representative Force Field Parameters for this compound

| Atom Type | van der Waals Radius (Å) | Well Depth (kcal/mol) | Partial Charge (e) |

| C (carbonyl) | 1.70 | 0.11 | +0.5 to +0.6 |

| O (carbonyl) | 1.52 | 0.21 | -0.5 to -0.6 |

| C (CF2) | 1.70 | 0.11 | +0.4 to +0.5 |

| F | 1.47 | 0.06 | -0.2 to -0.3 |

| C (CHI) | 1.70 | 0.11 | +0.1 to +0.2 |

| I | 2.15 | 0.40 | -0.1 to 0.0 |

| H | 1.20 | 0.03 | +0.05 to +0.1 |

Note: These parameters are illustrative and would be refined in a specific force field for this molecule.

The large van der Waals radius of the iodine atom at the C3 position introduces considerable steric hindrance. This steric bulk will likely force the cycloheptanone ring to adopt a conformation that minimizes unfavorable steric interactions. The iodine atom will preferentially occupy a pseudo-equatorial position to reduce 1,3-diaxial-like interactions.

Transition State Modeling and Reaction Pathway Energetics

Computational chemistry is a powerful tool for studying reaction mechanisms by modeling the transition states and calculating the activation energies of chemical reactions. For this compound, this can be applied to understand its synthesis and subsequent reactions.

For instance, the iodination of a corresponding 2,2-difluorocycloheptanone precursor could be modeled. The reaction likely proceeds through an enol or enolate intermediate. DFT calculations can be used to locate the transition state for the attack of an iodinating agent on the enol/enolate. The calculated activation energy would provide insight into the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, providing invaluable data for the structural elucidation and characterization of novel compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly important technique, and theoretical methods can be employed to calculate the chemical shifts of its constituent atoms (¹H, ¹³C, and ¹⁹F).

Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. idc-online.com The process typically involves optimizing the geometry of the molecule in a simulated solvent environment to reflect experimental conditions. idc-online.com Following geometry optimization, the NMR shielding tensors are calculated. The chemical shift of a given nucleus is then determined by referencing its calculated shielding to that of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F. modgraph.co.ukworktribe.com

Various DFT functionals can be employed for these calculations, each with its own balance of computational cost and accuracy. For instance, hybrid functionals like B3LYP are commonly used. idc-online.com More specialized functionals have also been developed to improve the accuracy of chemical shift predictions for specific nuclei. idc-online.com The choice of basis set is also crucial, with larger basis sets generally yielding more accurate results at a higher computational expense.

Recent advancements have also seen the application of machine learning and deep neural networks, such as Graph Neural Networks (GNNs), to predict NMR chemical shifts with increasing accuracy. nih.gov These models are trained on large datasets of experimentally determined chemical shifts and can provide rapid predictions for new molecules. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT-based NMR chemical shift prediction for this compound. The values are for illustrative purposes only and represent the type of output from such a computational study.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C (C=O) | 195-205 |

| ¹³C (CF₂) | 115-125 (t) |

| ¹³C (CHI) | 30-40 |

| ¹³C (other) | 20-50 |

| ¹⁹F | -90 to -110 |

| ¹H (adjacent to I) | 4.0-5.0 |

| ¹H (other) | 1.5-3.0 |

| (Note: (t) indicates a triplet splitting pattern due to C-F coupling. The chemical shift ranges are indicative and would be refined by specific calculations.) |

Development of Predictive Models for Structure-Reactivity Relationships

Computational chemistry also enables the development of models that correlate the molecular structure of this compound with its chemical reactivity. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, are fundamental in predicting the behavior of the molecule in various chemical transformations.

The development of such predictive models begins with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For this compound, important descriptors would likely include:

Electronic Descriptors:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are crucial for predicting the molecule's reactivity in pericyclic reactions and with nucleophiles or electrophiles. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly relevant for predicting its susceptibility to nucleophilic attack at the carbonyl carbon.

Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these can indicate the most electrophilic and nucleophilic sites in the molecule.

Electrostatic Potential (ESP) Maps: These provide a visual representation of the charge distribution and can highlight regions prone to electrophilic or nucleophilic attack.

Steric Descriptors:

Molecular Volume and Surface Area: These can influence the accessibility of reactive sites to other molecules.

Conformational Analysis: Due to the seven-membered ring, this compound can exist in multiple conformations. Computational methods can be used to determine the relative energies of these conformers and their population at a given temperature. This is critical as the reactivity can be highly dependent on the dominant conformation.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates these descriptors with an observed or predicted reactivity parameter. This parameter could be a reaction rate constant, an equilibrium constant, or a product ratio in a specific reaction.

The insights gained from these models can be used to predict the outcome of reactions involving this compound and to design new synthetic routes or novel molecules with desired reactivity profiles.

Interactive Table 2: Key Computational Descriptors for Structure-Reactivity Models of this compound

| Descriptor Category | Specific Descriptor | Predicted Significance |

| Electronic | LUMO Energy | Predicts susceptibility to nucleophilic attack |

| Charge on Carbonyl Carbon | Indicates the primary site for nucleophilic addition | |

| Dipole Moment | Influences intermolecular interactions and solubility | |

| Steric | Conformational Energies | Determines the most stable and reactive geometries |

| Steric Hindrance around C-I bond | Affects the rate of substitution reactions at this position |

Synthetic Utility and Transformative Applications of 2,2 Difluoro 3 Iodocycloheptan 1 One As a Chemical Building Block

Precursor for the Synthesis of Novel Organofluorine Scaffolds

The true value of a chemical building block lies in its capacity to be elaborated into a diverse array of more complex structures. 2,2-Difluoro-3-iodocycloheptan-1-one is exceptionally well-suited for this role, serving as a versatile precursor for a multitude of novel organofluorine scaffolds. The reactivity of the α-iodo-α,α-difluoromethyl ketone moiety is central to its utility. nih.gov

The carbon-iodine bond is a key locus for modification. It is amenable to a wide range of cross-coupling reactions, enabling the introduction of various substituents at the C3 position. For instance, copper-promoted reactions can be employed to forge new carbon-carbon bonds, a strategy that has been demonstrated for other α-iodo-α,α-difluoromethyl ketones. nih.gov This allows for the attachment of alkyl, aryl, and vinyl groups, dramatically increasing the molecular complexity and providing access to scaffolds that would be difficult to synthesize through other means.

Furthermore, the ketone functionality offers another handle for synthetic diversification. It can undergo a plethora of classical carbonyl reactions, including olefination, reduction, and the addition of organometallic reagents. These transformations, combined with modifications at the C-I bond, allow for a modular and divergent approach to new families of fluorinated compounds. The gem-difluoro group, being metabolically stable, serves as a permanent fixture that can influence the local electronic environment and conformational preferences of the resulting molecules. nih.gov

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Conditions | Product Type |

| Aryl boronic acid | Pd catalyst, base | 3-Aryl-2,2-difluorocycloheptan-1-one |

| Terminal alkyne | Cu catalyst, base (Sonogashira) | 3-Alkynyl-2,2-difluorocycloheptan-1-one |

| Alkene | Pd catalyst (Heck-type) | 3-Alkenyl-2,2-difluorocycloheptan-1-one |

| Organozinc reagent | Pd or Ni catalyst | 3-Alkyl-2,2-difluorocycloheptan-1-one |

This table is illustrative and based on known reactivities of similar α-iodo ketones.

Role in the Construction of Medium-Sized Cyclic Compounds with Defined Stereochemistry

Medium-sized rings, containing eight to eleven atoms, are prevalent in many biologically active natural products but remain challenging to synthesize due to unfavorable enthalpic and entropic factors. nih.gov Seven-membered rings, like the cycloheptanone (B156872) core of the title compound, border this class and present their own unique synthetic and conformational challenges. This compound is not just a medium-sized ring itself, but a powerful tool for constructing even more complex cyclic systems with controlled stereochemistry.

The existing stereocenter at the C3 position (bearing the iodine atom) can serve as a crucial control element in subsequent diastereoselective reactions. For example, the reduction of the adjacent ketone could proceed with facial selectivity dictated by the steric bulk of the C3 substituent. Similarly, nucleophilic additions to the carbonyl or reactions of an enolate derived from the ketone could be influenced by the pre-existing stereochemistry.

Moreover, the compound could be a key substrate for ring-expansion strategies to access larger, fluorinated carbocycles. For example, a Tiffeneau-Demjanov-type rearrangement could potentially be employed to construct eight-membered rings. The conformational preferences of the fluorinated seven-membered ring can significantly influence the stereochemical outcome of such rearrangements. researchgate.net The ability to use this building block to access stereochemically defined medium-sized rings is of high value for the synthesis of complex target molecules and for exploring new areas of chemical space.

Development of New Synthetic Methodologies Leveraging its Unique Reactivity

The combination of functional groups in this compound gives rise to unique reactivity that can be harnessed for the development of novel synthetic methods. The facile generation of α,α-difluoroenolates by trapping after the release of an α-halogen is a known strategy for α-halo-α,α-difluoromethyl ketones. nih.gov Applying this concept to the cycloheptanone system could provide access to a conformationally constrained difluoroenolate, whose reactivity in aldol (B89426), Mannich, or Michael reactions could offer unique stereochemical outcomes compared to acyclic analogues.

The carbon-iodine bond is also susceptible to radical-based transformations. Under photoredox or radical initiation conditions, an α-carbonyl radical could be generated, which could then participate in intra- or intermolecular additions to create more complex cyclic or acyclic structures. The gem-difluoro group would remain intact, serving as a stable spectroscopic probe (¹⁹F NMR) and a modulator of chemical properties.

Furthermore, the interplay between the ketone and the C-I bond could enable novel cascade reactions. For instance, a metal-catalyzed coupling at the C-I bond could be followed by an in-situ intramolecular cyclization involving the ketone or its enolate, providing rapid access to complex bicyclic fluorinated systems.

Application in Fragment-Based Synthesis and Target-Oriented Organic Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that are likely to bind to biological targets with high ligand efficiency. Fluorinated fragments are particularly valuable in FBDD, as fluorine can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. nih.govlifechemicals.com

This compound is an ideal candidate for inclusion in a fragment library. Its seven-membered ring provides a conformationally distinct, three-dimensional scaffold that is underrepresented in typical screening collections. The gem-difluoro group acts as a polar, lipophilic element and a useful ¹⁹F NMR tag for screening. lifechemicals.com The iodine atom provides a straightforward vector for fragment evolution, allowing chemists to quickly elaborate initial hits into more potent leads through coupling reactions.

In target-oriented synthesis, this building block could serve as a key intermediate for preparing fluorinated analogues of natural products or designed therapeutic agents containing a seven-membered ring. Its utility would lie in the ability to install the gem-difluoro group early in a synthetic sequence, carrying it through multiple steps to the final target.

Design and Synthesis of Advanced Materials (e.g., Fluoropolymers)

While the primary applications of a molecule like this compound are often envisioned in medicinal chemistry, its unique structure also suggests potential in materials science. Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. This building block could serve as a specialized monomer for the creation of advanced fluorinated polymers.

To be used as a monomer, the molecule would first need to be functionalized. For example, the ketone could be converted into an exocyclic methylene group via a Wittig reaction. The resulting difluoro-iodo-cycloheptene could then potentially undergo radical polymerization or ring-opening metathesis polymerization (ROMP). The presence of the gem-difluoro group within the polymer backbone would be expected to impart significant changes to the material's properties, such as increased thermal stability and altered dielectric constant, compared to non-fluorinated analogues. The iodine atom could be retained in the polymer as a site for post-polymerization modification, allowing for the grafting of side chains or the cross-linking of polymer strands. While speculative, the potential to create novel fluoropolymers with precisely controlled microstructures from such a unique monomer is an intriguing avenue for future research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,2-difluoro-3-iodocycloheptan-1-one, and what methodological challenges arise during fluorination and iodination steps?

- Answer : The synthesis typically involves halogenation of a cycloheptanone precursor. Fluorination may use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, while iodination could employ N-iodosuccinimide (NIS) under radical or electrophilic conditions. Challenges include regioselectivity (ensuring substitution at C2 and C3) and side reactions from steric hindrance in the seven-membered ring. Characterization via NMR and X-ray crystallography is critical to confirm structure .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry). Stability studies should include thermal analysis (DSC/TGA) and exposure to light, moisture, or oxidizing agents. Degradation products can be identified using LC-MS or / NMR spectral comparisons .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do researchers interpret conflicting data (e.g., unexpected coupling in NMR)?

- Answer : Key techniques include , , and NMR, IR spectroscopy (for carbonyl verification), and HRMS. Conflicting NMR data (e.g., split signals) may arise from dynamic effects like ring puckering or halogen bonding. Computational modeling (DFT) can resolve ambiguities by simulating spectra .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions, and how do steric/electronic factors influence its utility as a building block?

- Answer : The iodine atom enables Suzuki-Miyaura or Ullmann couplings, but steric bulk from the cycloheptane ring may limit accessibility. Fluorine’s electron-withdrawing effect polarizes the carbonyl, enhancing electrophilicity. Kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) and Hammett plots can quantify electronic effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of derivatives synthesized from this compound, and what discrepancies arise between in silico and experimental results?

- Answer : DFT optimizes ground-state geometries, while docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins. Discrepancies often stem from solvation effects or conformational flexibility unaccounted for in models. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches improve accuracy .

Q. What strategies resolve contradictions in published data on the compound’s reactivity (e.g., divergent yields in similar reactions)?

- Answer : Contradictions may arise from subtle differences in reaction conditions (e.g., solvent purity, trace moisture). Systematic replication with controlled variables (e.g., using Design of Experiments, DoE) and meta-analysis of literature data (applying FINER criteria: Feasibility, Novelty, Ethics, Relevance) can identify confounding factors .

Q. How should researchers design a data management plan to ensure reproducibility in studies involving this compound, particularly when handling sensitive spectroscopic or crystallographic data?

- Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw data in repositories like Zenodo or ChemRxiv, document metadata (e.g., NMR parameters, crystal refinement details), and employ version-control systems (e.g., GitLab) for collaborative workflows .

Methodological Guidance

Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating research questions about this compound’s applications in medicinal chemistry?

- Answer : The PICO framework (Population: target protein; Intervention: compound derivatives; Comparison: existing inhibitors; Outcome: binding affinity/bioactivity) defines therapeutic potential. FINER criteria ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored fluorinated analogs), and Relevant (e.g., addressing drug resistance) .

Q. How can mixed-methods approaches (qualitative + quantitative) address gaps in understanding the compound’s role in complex reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.